N-Isopropyl vs N-Cyclopropyl: ~200-Fold Improvement in mGluR1 Antagonist Potency
In a systematic SAR study of isoindolinone mGluR1 antagonists, the N-isopropyl analog (compound 21) demonstrated an IC50 of 5.6 ± 1.4 nM against human mGluR1, compared to 1100 ± 140 nM for the N-cyclopropyl analog (compound 22)—a 196-fold potency differential [1]. This potency advantage was accompanied by a favorable PK profile: oral bioavailability F=62%, half-life T1/2=3.6 h, and plasma clearance CLp=2.2 mL/min/kg in rat, compared to the lead compound 1 (F=18%, CLp=57 mL/min/kg) [1]. Although the study evaluated 3-aryl rather than 3-hydroxy analogs, the N-isopropyl substitution pattern consistently delivered the optimal balance of target engagement and drug-like properties within this series.
| Evidence Dimension | mGluR1 binding affinity (IC50) and rat pharmacokinetic parameters |
|---|---|
| Target Compound Data | N-isopropyl isoindolinone analog 21: hmGluR1 IC50 = 5.6 ± 1.4 nM; F=62%; T1/2=3.6 h; CLp=2.2 mL/min/kg |
| Comparator Or Baseline | N-cyclopropyl analog 22: hmGluR1 IC50 = 1100 ± 140 nM; Lead compound 1: F=18%; CLp=57 mL/min/kg |
| Quantified Difference | 196-fold improvement in mGluR1 potency (N-isopropyl vs N-cyclopropyl); 3.4-fold improvement in oral bioavailability vs lead |
| Conditions | Human mGluR1 Ca2+ mobilization assay (HEK293 cells); Rat PK at 3 mg/kg p.o. / 1 mg/kg i.v. |
Why This Matters
The N-isopropyl substitution pattern confers a validated advantage in both target potency and systemic exposure among isoindolinone scaffolds—a critical differentiator when selecting a building block for CNS-targeted medicinal chemistry programs.
- [1] Ito, S.; Hirata, Y.; Nagatomi, Y.; Satoh, A.; Suzuki, G.; Kimura, T.; Satow, A.; Maehara, S.; Hikichi, H.; Hata, M.; Ohta, H.; Kawamoto, H. Bioorg. Med. Chem. Lett. 2009, 19, 5310–5313. View Source
